N-benzyl-5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline
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Overview
Description
N-benzyl-5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline is a complex organic compound that features a piperazine ring, a bromophenyl group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline typically involves a multi-step process. One common method includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Coupling: The final step involves coupling the benzyl group with the piperazine derivative.
The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives .
Scientific Research Applications
N-benzyl-5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.
Biology: Studied for its interactions with biological macromolecules.
Materials Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-benzyl-5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can modulate the pharmacokinetic properties, while the bromophenyl and nitroaniline groups can interact with specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)piperazine derivatives: These compounds share the piperazine and bromophenyl moieties.
Nitroaniline derivatives: Compounds with a nitroaniline group but different substituents.
Uniqueness
N-benzyl-5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C23H23BrN4O4S |
---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
N-benzyl-5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-2-nitroaniline |
InChI |
InChI=1S/C23H23BrN4O4S/c24-19-6-9-21(10-7-19)33(31,32)27-14-12-26(13-15-27)20-8-11-23(28(29)30)22(16-20)25-17-18-4-2-1-3-5-18/h1-11,16,25H,12-15,17H2 |
InChI Key |
GJUAMFYIINSWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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